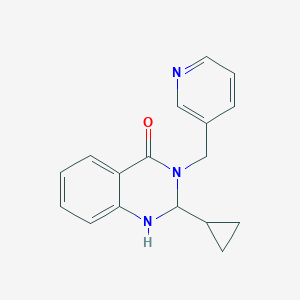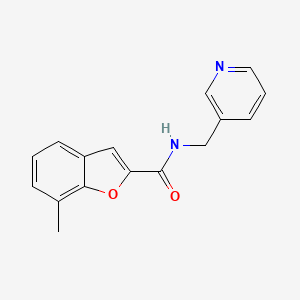![molecular formula C16H24N2O2S B7535740 [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7535740.png)
[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone, also known as MPTM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of piperidine derivative that has a thiophene ring attached to it. MPTM has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone can activate the ERK1/2 signaling pathway, which is involved in cell proliferation and differentiation. Additionally, [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone has been found to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation. Studies have shown that [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone can modulate the release of various neurotransmitters, including dopamine and acetylcholine. Additionally, [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone has been found to have antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone in lab experiments is its relatively simple synthesis method. Additionally, [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone has been found to have low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone and its potential applications as a ligand for various receptors. Finally, more research is needed to fully explore the advantages and limitations of using [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone in lab experiments.
Synthesemethoden
[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone can be synthesized through a multistep reaction process starting from commercially available starting materials. The first step involves the synthesis of 2-(2-bromoethyl)thiophene, which is then reacted with 4-(2-morpholinoethyl)piperidine to form the desired product.
Wissenschaftliche Forschungsanwendungen
[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone has been extensively studied for its potential applications in scientific research. One area of interest is its use as a ligand for various receptors. Studies have shown that [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone can bind to adenosine A1 receptors, which are involved in the regulation of neurotransmitter release. Additionally, [4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-16(15-2-1-13-21-15)18-7-4-14(5-8-18)3-6-17-9-11-20-12-10-17/h1-2,13-14H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORMVTZPGEGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN2CCOCC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7535697.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)


![N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7535714.png)
![(4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535729.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)


![(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535743.png)